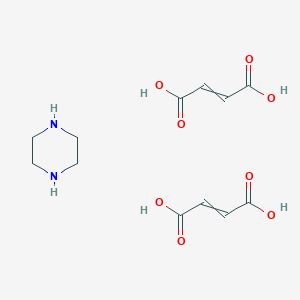![molecular formula C17H15N3O2S B12584642 Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- CAS No. 647036-19-9](/img/structure/B12584642.png)
Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- is an organic compound with a complex structure that includes a benzenamine core, dimethyl groups, and a nitrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzothiazole ring.
Amination: Introduction of the benzenamine moiety.
Dimethylation: Addition of dimethyl groups to the amine.
Ethenylation: Formation of the ethenyl linkage between the benzothiazole and benzenamine rings.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups to the benzenamine core.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrobenzothiazole moiety can interact with biological macromolecules, leading to changes in their activity. The compound’s electronic properties also allow it to participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but lacks the benzothiazole moiety.
Benzenamine, N,N-dimethyl-: Lacks both the nitro and benzothiazole groups.
Benzenamine, 4-[2-(1H-benzimidazol-2-yl)ethenyl]-N,N-dimethyl-: Contains a benzimidazole instead of a benzothiazole.
Uniqueness
Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]- is unique due to the presence of both the nitro and benzothiazole groups, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique optical properties.
Properties
CAS No. |
647036-19-9 |
|---|---|
Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(5-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C17H15N3O2S/c1-19(2)13-6-3-12(4-7-13)5-10-17-18-15-11-14(20(21)22)8-9-16(15)23-17/h3-11H,1-2H3 |
InChI Key |
OPBLOMFPUZMKKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


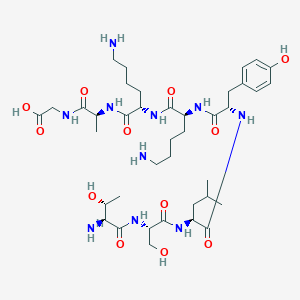
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)
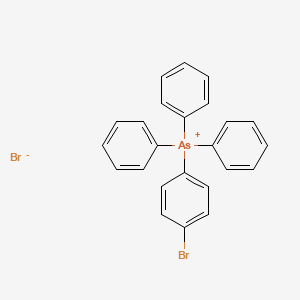
![3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid](/img/structure/B12584596.png)
![1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B12584602.png)
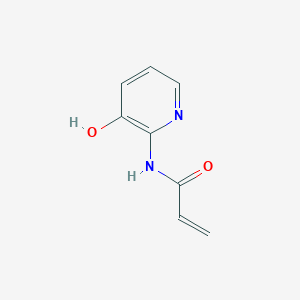
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12584619.png)
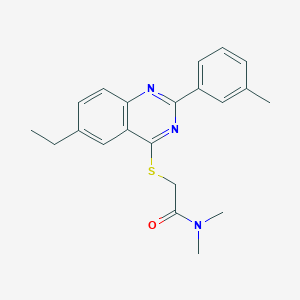
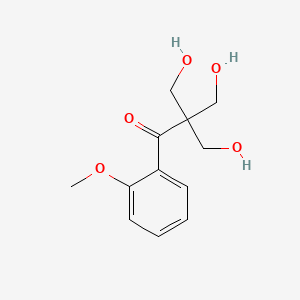
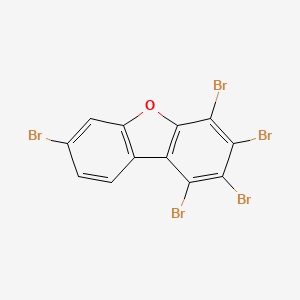
![2,2'-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile)](/img/structure/B12584650.png)
![N-[4-(2-Propyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-benzamide](/img/structure/B12584655.png)
